molecular formula C9H10FNO3 B6292011 2-Fluoro-L-tyrosine CAS No. 78709-81-6

2-Fluoro-L-tyrosine

Cat. No.: B6292011
CAS No.: 78709-81-6
M. Wt: 199.18 g/mol
InChI Key: WEJIXBMNLWITCR-QMMMGPOBSA-N
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Description

2-Fluoro-L-tyrosine is a fluorinated derivative of the amino acid L-tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho position of the aromatic ring. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-L-tyrosine can be synthesized using tyrosine phenol-lyase from Citrobacter freundii. The enzyme catalyzes the reaction between 2-fluorophenol, pyruvate, and ammonia to produce this compound . The reaction conditions typically involve maintaining an optimal temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as tyrosine phenol-lyase, allows for the large-scale synthesis of the compound with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxygenation by mushroom tyrosinase, which results in the formation of 6-fluoro-L-dopa .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-L-tyrosine involves its interaction with specific enzymes and proteins. For example, it targets the mitochondrial superoxide dismutase, influencing oxidative stress pathways . The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively participate in biochemical reactions.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-L-tyrosine is unique due to its specific fluorine substitution at the ortho position, which imparts distinct chemical reactivity and biological activity compared to other fluorinated tyrosines. Its ability to act as a precursor for various fluorinated compounds and its application in PET imaging highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIXBMNLWITCR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997897
Record name 2-Fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7656-31-7
Record name 2-Fluorotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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